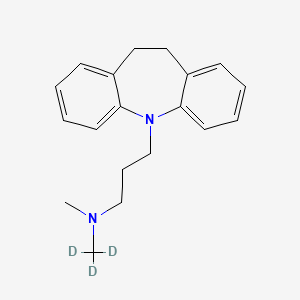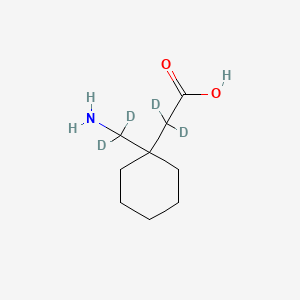
トルバプタン-d7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
トルバプタン-d7は、選択的なバソプレシンV2受容体拮抗薬であるトルバプタンの重水素標識体です。トルバプタンは主に、うっ血性心不全、肝硬変、抗利尿ホルモン分泌異常症候群に関連する低ナトリウム血症などの状態の治療に使用されます。 This compoundの重水素標識は、特に薬物の体内での挙動を追跡する薬物動態研究において、研究目的で使用されています .
科学的研究の応用
Tolvaptan-d7 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Pharmacokinetic Studies: The deuterium labeling allows researchers to track the drug’s absorption, distribution, metabolism, and excretion in the body.
Metabolic Pathway Analysis: Tolvaptan-d7 is used to study the metabolic pathways and identify the metabolites formed in the body.
Drug Interaction Studies: Researchers use Tolvaptan-d7 to investigate potential drug-drug interactions and their effects on the pharmacokinetics of Tolvaptan.
作用機序
トルバプタン-d7は、バソプレシンV2受容体を選択的かつ競合的に拮抗することにより、その効果を発揮します。バソプレシンは、腎臓の集合管に見られるV2受容体に作用して、水の再吸収を促進します。これらの受容体をブロックすることにより、this compoundは遊離水の排泄量を増やし、その結果、体液の損失がネット的に増加し、血清ナトリウムレベルが上昇します。 このメカニズムは、低ナトリウム血症などの状態の治療に特に有効です .
類似の化合物との比較
類似の化合物
リキシバプタン: 同様の適応症で使用される別のバソプレシンV2受容体拮抗薬。
コニバプタン: V1aおよびV2受容体の両方を標的とする非選択的なバソプレシン受容体拮抗薬。
This compoundの独自性
This compoundは、重水素標識が施されているため、薬物動態研究と代謝研究において明確な利点があります。重水素原子は、未標識化合物と比較して、薬物の体内での挙動をより正確に追跡するのに役立ちます。 さらに、this compoundのV2受容体に対する選択的な拮抗作用は、バソプレシン受容体遮断の特異的な効果を研究するための貴重なツールとなっています .
Safety and Hazards
Tolvaptan-d7 should be handled with care to avoid dust formation . Avoid breathing mist, gas or vapours . Use personal protective equipment and ensure adequate ventilation . It’s also important to avoid contact with skin and eyes . In a rat pharmacokinetic study, the bioavailability of formulations A-1 (16.6%) and B-1 (11.5%) were 23–33-fold higher than that of raw tolvaptan powder (0.5%) .
生化学分析
Biochemical Properties
Tolvaptan-d7, like Tolvaptan, is believed to interact with the vasopressin V2 receptor (V2R), a G protein-coupled receptor . Key residues involved in this interaction include R181, Y205, F287, F178 . These interactions are crucial for the drug’s function as they allow Tolvaptan-d7 to inhibit the binding of vasopressin to the V2 receptor, thereby inhibiting AVP-induced platelet aggregation .
Cellular Effects
Tolvaptan-d7 has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce cell proliferation in vitro in cells from kidney, liver and small-cell lung cancer . In addition, Tolvaptan-d7 treatment has been associated with reduced oxidative stress levels in ADPKD patients .
Molecular Mechanism
Tolvaptan-d7 functions as a selective, competitive vasopressin receptor 2 antagonist . It binds to the V2 receptor, blocking the binding of vasopressin. This prevents the activation of the receptor and the subsequent increase in cyclic adenosine monophosphate (cAMP) concentration . This mechanism of action is crucial for its therapeutic effects in conditions like hyponatremia and ADPKD.
Temporal Effects in Laboratory Settings
In rat models with acute and chronic hyponatremia, Tolvaptan-d7 improved hyponatremia, resulting in the prevention of death, and improved organ water retention . Furthermore, the therapeutic efficacy of Tolvaptan-d7 remained constant throughout a study period of 4 weeks, although its effects were more pronounced on the first day of treatment .
Dosage Effects in Animal Models
In animal models, Tolvaptan-d7 has been shown to have dose-dependent effects. For instance, rats treated with repeated oral administrations of Tolvaptan-d7 produced dose-dependent aquaresis (i.e., increased urine volume and decreased urine osmolality), which resulted in a gradual increase in plasma sodium concentration .
Metabolic Pathways
Tolvaptan-d7, like Tolvaptan, is believed to interrupt the cAMP-mediated signaling pathway through V2R inhibition . This can slow down cyst formation and progression in conditions like ADPKD .
Transport and Distribution
Tolvaptan-d7 is rapidly absorbed and extensively distributed to all tissues in rats . The radioactivity levels were greatest in the gastrointestinal tract and liver, though the levels in the cerebrum, cerebellum and medulla oblongata were low .
Subcellular Localization
The exact subcellular localization of Tolvaptan-d7 is not clearly defined in the literature. Given that it is a V2 receptor antagonist, it is likely to be localized at the cell membrane where the V2 receptor is predominantly found .
準備方法
合成経路と反応条件
トルバプタン-d7の合成には、トルバプタン分子への重水素原子の組み込みが含まれます。このプロセスは通常、中間体の合成から始まり、それに続いて重水素の導入が行われます。一般的な方法の1つは、反応ステップで重水素化試薬を使用し、水素原子を重水素で置換することです。 最終生成物は、高純度と収率を確保するために、高速液体クロマトグラフィー(HPLC)などの技術を用いて精製されます .
工業生産方法
This compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、一貫した品質と効率を確保するために、自動化された反応器と連続フローシステムの使用が含まれます。重水素化溶媒と試薬の使用は、コストを最小限に抑え、収率を最大限に高めるように最適化されています。 品質管理対策には、HPLCと核磁気共鳴(NMR)分光法などがあり、最終生成物の純度と同位体標識を確認するために用いられます .
化学反応の分析
反応の種類
トルバプタン-d7は、以下を含むさまざまな化学反応を起こします。
酸化: this compoundは、過マンガン酸カリウムまたは三酸化クロムなどの試薬を使用して酸化できます。
還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの試薬を使用して行うことができます。
一般的な試薬と条件
酸化: 酸性条件下での過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウム。
置換: ジメチルスルホキシド(DMSO)中のナトリウムメトキシド。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、this compoundの酸化はカルボン酸の生成につながる可能性があり、還元はアルコールまたはアミンの生成につながる可能性があります .
科学研究への応用
This compoundは、特に化学、生物学、医学の分野で、科学研究で広く使用されています。その用途には、次のようなものがあります。
薬物動態研究: 重水素標識により、研究者は薬物の体内での吸収、分布、代謝、排泄を追跡できます。
代謝経路分析: this compoundは、代謝経路を研究し、体内で生成される代謝物を特定するために使用されます。
薬物相互作用研究: 研究者は、this compoundを使用して、潜在的な薬物相互作用とそのトルバプタンの薬物動態への影響を調べます.
類似化合物との比較
Similar Compounds
Lixivaptan: Another vasopressin V2 receptor antagonist used for similar indications.
Conivaptan: A non-selective vasopressin receptor antagonist that targets both V1a and V2 receptors.
Uniqueness of Tolvaptan-d7
Tolvaptan-d7 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The deuterium atoms help in tracking the drug’s behavior in the body more accurately compared to non-labeled compounds. Additionally, Tolvaptan-d7’s selective antagonism of the V2 receptor makes it a valuable tool in studying the specific effects of vasopressin receptor blockade .
特性
IUPAC Name |
N-[4-(7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)-3-methylphenyl]-2,3,4,5-tetradeuterio-6-(trideuteriomethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN2O3/c1-16-6-3-4-7-20(16)25(31)28-19-10-11-21(17(2)14-19)26(32)29-13-5-8-24(30)22-15-18(27)9-12-23(22)29/h3-4,6-7,9-12,14-15,24,30H,5,8,13H2,1-2H3,(H,28,31)/i1D3,3D,4D,6D,7D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHCTFXIZSNGJT-FFQSSJIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(C4=C3C=CC(=C4)Cl)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(C4=C3C=CC(=C4)Cl)O)C)C([2H])([2H])[2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: Why is Tolvaptan-d7 used as an internal standard in the analysis of Tolvaptan in biological samples?
A1: Tolvaptan-d7, a deuterated form of Tolvaptan, is used as an internal standard due to its similar chemical behavior to the analyte, Tolvaptan. [] This similarity is crucial during sample preparation and analysis. Both Tolvaptan and Tolvaptan-d7 will be similarly affected by matrix effects, extraction recoveries, and ionization efficiency. By comparing the signal response of Tolvaptan to the known concentration of Tolvaptan-d7, researchers can achieve more accurate and reliable quantification of Tolvaptan in complex biological matrices like plasma.
Q2: What are the advantages of the developed LC-ESI-MS/MS method for Tolvaptan analysis described in the research paper?
A2: The research highlights several advantages of their developed LC-ESI-MS/MS method for analyzing Tolvaptan in human plasma: []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









